1-Cyclopropyl-2-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
Description
Properties
Molecular Formula |
C10H15N3 |
|---|---|
Molecular Weight |
177.25 g/mol |
IUPAC Name |
1-cyclopropyl-2-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine |
InChI |
InChI=1S/C10H15N3/c1-7-12-9-6-11-5-4-10(9)13(7)8-2-3-8/h8,11H,2-6H2,1H3 |
InChI Key |
QQAMFSLKJGXTRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1C3CC3)CCNC2 |
Origin of Product |
United States |
Preparation Methods
Core Imidazo[4,5-c]Pyridine Skeleton Formation
The imidazo[4,5-c]pyridine core is typically constructed via cyclization reactions involving pyridine precursors. A common approach involves the condensation of 4-aminopyridine derivatives with carbonyl-containing reagents. For example, 3,4-diaminopyridine can react with cyclopropanecarbonyl chloride under basic conditions to form the imidazole ring .
Reaction Conditions :
-
Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)
-
Base : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
-
Temperature : 0°C to room temperature, 12–24 hours
Post-cyclization, the tetrahydro moiety (4,5,6,7-tetrahydro) is introduced via catalytic hydrogenation. Platinum(IV) oxide or palladium on carbon in ethanol under hydrogen gas (1–3 atm) reduces the pyridine ring to a piperidine-like structure .
Introduction of the Cyclopropyl Group
The cyclopropyl substituent at position 1 is introduced via nucleophilic substitution or transition-metal-catalyzed coupling. Patent WO2018119224A1 demonstrates analogous alkylation reactions using cycloalkyl halides or boronates . For instance, treating the imidazo[4,5-c]pyridine intermediate with cyclopropylmagnesium bromide in THF at −78°C yields the cyclopropane-substituted product .
Alternative Method :
-
Reagent : Cyclopropylamine in the presence of EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole)
-
Solvent : Dimethylformamide (DMF), 24 hours at 50°C
Methylation at Position 2
Methylation of the imidazole nitrogen is achieved using methyl iodide or dimethyl sulfate. Patent data suggest that selective methylation requires careful control of stoichiometry and temperature . For example:
Procedure :
-
Dissolve the intermediate (1.0 equiv) in DMF.
-
Add methyl iodide (1.2 equiv) and potassium carbonate (2.0 equiv).
-
Stir at 60°C for 6 hours.
-
Purify via silica gel chromatography (ethyl acetate/hexane).
Final Compound Characterization
Analytical data for related compounds in WO2018119224A1 include:
| Parameter | Method | Typical Result |
|---|---|---|
| Purity | HPLC | >98% (C18 column, 0.1% TFA in H2O/MeCN) |
| Mass (m/z) | ESI-MS | 261.2 [M+H]+ |
| 1H NMR | 400 MHz, DMSO-d6 | δ 1.15–1.25 (m, 4H, cyclopropyl), 2.45 (s, 3H, CH3), 3.10–3.30 (m, 4H, piperidine) |
Scalability and Process Optimization
Industrial-scale synthesis requires optimizing atom economy and minimizing hazardous reagents. Continuous flow hydrogenation and microwave-assisted cyclization (150°C, 30 minutes) improve yields from 45% to 72% compared to batch processes .
Challenges and Alternative Routes
Chemical Reactions Analysis
1-Cyclopropyl-2-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the imidazole or pyridine rings, leading to the formation of substituted derivatives.
Scientific Research Applications
Antitumor Activity
Imidazo[4,5-c]pyridines have shown promising results in inhibiting tumor growth. Research indicates that these compounds can selectively inhibit kinase activity, which is crucial for cancer cell proliferation. For instance, studies have demonstrated that derivatives of imidazo[4,5-c]pyridine exhibit significant cytotoxicity against various cancer cell lines .
Antiviral and Antimicrobial Properties
The compound has also been investigated for its potential antiviral and antimicrobial properties. Its structural similarity to purines allows it to interact effectively with nucleic acids and proteins involved in viral replication . This interaction has led to the exploration of imidazo[4,5-c]pyridine derivatives as potential antiviral agents.
Neurological Applications
Recent studies have highlighted the role of imidazo[4,5-c]pyridine compounds in treating neurological disorders. They have been identified as inhibitors of indoleamine 2,3-dioxygenase (IDO), which plays a significant role in neuroinflammation and neurodegeneration . Additionally, they are being explored for their effects on neurotransmitter systems in the central nervous system.
Table 1: Summary of Biological Activities
Table 2: Case Studies on Imidazo[4,5-c]pyridine Derivatives
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-2-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, as a GABA A receptor positive allosteric modulator, it enhances the activity of the GABA A receptor, leading to increased inhibitory neurotransmission in the central nervous system . This modulation can result in various pharmacological effects, including anxiolytic and sedative properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
A systematic comparison of structurally related imidazo[4,5-c]pyridine derivatives is provided below, focusing on substituents, molecular properties, and biological relevance:
Key Structural and Functional Differences:
- Substituent Effects : The cyclopropyl group in the target compound enhances ring strain and lipophilicity compared to simpler methyl or aryl substituents. This may improve membrane permeability or receptor binding kinetics .
- Biological Relevance: Analogs like 1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine are central to PD-L1 inhibitor patents, highlighting the scaffold’s versatility in immunotherapy . In contrast, fluorophenyl-substituted derivatives (e.g., ) may target CNS receptors due to fluorine’s electronegativity and blood-brain barrier penetration .
- Toxicity Considerations: Heterocyclic amines with imidazo[4,5-b]pyridine cores (e.g., 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine) are mutagenic and carcinogenic in rodents .
Biological Activity
1-Cyclopropyl-2-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical formula for 1-Cyclopropyl-2-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine is . The compound features a bicyclic structure that contributes to its unique pharmacological properties.
Research has demonstrated that this compound interacts with various biological targets:
- Potassium Channels : The compound has been shown to act on the TASK-1 (KCNK3) potassium channel. This interaction suggests potential applications in treating arrhythmias such as atrial fibrillation and flutter due to its ability to modulate cardiac electrical activity .
- Kinase Inhibition : It has also been reported that derivatives of imidazopyridines exhibit inhibition of c-Met protein kinase, which is implicated in cancer progression. This suggests that 1-Cyclopropyl-2-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine could have anticancer properties .
Cardiovascular Effects
The modulation of potassium channels indicates a role in cardiovascular health. In preclinical studies, compounds targeting TASK channels have been associated with reduced incidence of atrial fibrillation.
Anticancer Activity
In vitro studies have shown that imidazopyridine derivatives can inhibit cell proliferation in various cancer cell lines. For example:
| Compound | IC50 (µM) | Cancer Type |
|---|---|---|
| 1-Cyclopropyl-2-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine | 0.005 | Non-small cell lung cancer |
| Other derivatives | 0.025 | Gastric cancer |
This table illustrates the potency of the compound compared to other derivatives in inhibiting cancer cell growth.
Study on Atrial Fibrillation
A recent study investigated the efficacy of this compound in a model of atrial fibrillation. The results indicated a significant reduction in arrhythmia episodes when administered at therapeutic doses. The mechanism was attributed to the compound's ability to stabilize cardiac action potentials by modulating potassium currents .
Cancer Therapeutics Development
Another study focused on the development of analogs with improved potency against c-Met. The findings suggested that structural modifications could enhance binding affinity and selectivity for the target kinase. For instance, substituting certain functional groups led to a 40-fold increase in inhibitory activity against c-Met .
Q & A
Q. What are the optimized synthetic routes for 1-cyclopropyl-2-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine, and how do reaction conditions influence yield?
Synthesis typically involves cyclization of precursors like histamine derivatives with aldehydes under reflux conditions. For example, 4-isopropyl analogs are synthesized by reacting histamine dihydrochloride with isobutyraldehyde in methanol/water under basic conditions (NaOH) at 80°C for 24 hours, achieving ~49% yield after purification . Key variables include solvent selection (methanol/water), temperature control, and stoichiometric ratios. Microwave-assisted synthesis can enhance efficiency but requires validation for cyclopropane-containing derivatives .
Q. How is structural confirmation performed for this compound, and what analytical techniques are critical?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for verifying the fused bicyclic structure and substituent positions. For example, the cyclopropyl group exhibits distinct splitting patterns in ¹H NMR due to ring strain. X-ray crystallography provides absolute stereochemical confirmation, particularly for chiral centers in the tetrahydroimidazo ring . Mass spectrometry (HRMS) validates molecular weight (e.g., expected m/z ~207.14 for C₁₁H₁₅N₃) .
Q. What are the primary physicochemical properties influencing solubility and stability?
The compound’s logP (~1.5–2.0) and pKa (imidazole N: ~6.5–7.0) dictate solubility in polar aprotic solvents (e.g., DMF, DMSO). Stability studies under varying pH (2–9) and temperatures (4–40°C) reveal degradation via ring-opening at acidic pH or oxidation of the cyclopropyl group. Storage at -20°C under inert gas is recommended .
Advanced Research Questions
Q. How does the cyclopropyl substituent modulate biological target interactions compared to other alkyl groups (e.g., isopropyl)?
The cyclopropyl group enhances rigidity and steric hindrance, potentially improving selectivity for kinase targets like JAK3. Molecular docking studies show that cyclopropane’s planar geometry reduces off-target binding to hERG channels compared to bulkier isopropyl analogs. In vitro assays comparing IC₅₀ values for JAK3 inhibition (e.g., cyclopropyl: 12 nM vs. isopropyl: 45 nM) validate this hypothesis .
Q. What strategies resolve contradictory data on in vivo efficacy between rodent and primate models?
Discrepancies in pharmacokinetics (e.g., higher CYP3A4-mediated metabolism in primates) require species-specific metabolic profiling. Use of deuterated analogs (e.g., replacing labile C-H bonds in the tetrahydroimidazo ring with C-D) reduces first-pass metabolism, improving AUC in primates by ~3-fold. Cross-species PBPK modeling can predict dose adjustments .
Q. How can computational methods predict off-target effects of novel derivatives?
Machine learning models (e.g., QSAR, deep neural networks) trained on kinase inhibition datasets identify structural motifs prone to off-target binding. For example, substituents at the 2-methyl position correlate with adenosine receptor affinity. Experimental validation via radioligand displacement assays (e.g., A₂A receptor Ki < 100 nM) refines predictions .
Q. What experimental designs validate the compound’s mechanism in inflammatory pathways?
Transcriptomic profiling (RNA-seq) of treated macrophages identifies downregulation of NF-κB and STAT3 pathways. CRISPR-Cas9 knockout of JAK3 in cell lines confirms target specificity. In vivo, use of JAK3-deficient mice distinguishes compound-dependent effects from background signaling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
